Tiostrepton

Antimicrobial susceptibility Thiopeptide antibiotics Gram-positive pathogens

Researchers requiring selective FOXM1 inhibition face scarcity of validated thiopeptides with reproducible activity. Thiostrepton (CAS 1393-48-2) uniquely induces G2/M arrest & apoptosis via FOXM1 downregulation (IC50 ≈ 4 μM), distinct from siomycin A. • FOXM1-selective: transcriptional inhibition not conserved across thiopeptides • Dual-action: inhibits 50S ribosomal translocation & proteasome activity • P. falciparum male gametocytocidal (IC50 8 μM) for transmission-blocking research • Induces ER stress-mediated autophagy against M. tuberculosis Supplied ≥98% purity; soluble in DMSO (up to 50 mg/mL). Global shipping.

Molecular Formula C72H85N19O18S5
Molecular Weight 1664.9 g/mol
CAS No. 1393-48-2
Cat. No. B1681307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiostrepton
CAS1393-48-2
SynonymsAbufène
Alanine
Alanine, L Isomer
Alanine, L-Isomer
L Alanine
L-Alanine
L-Isomer Alanine
Molecular FormulaC72H85N19O18S5
Molecular Weight1664.9 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC23CCC(=NC2C4=CSC(=N4)C(C(OC(=O)C5=NC6=C(C=CC(C6O)N1)C(=C5)C(C)O)C)NC(=O)C7=CSC(=N7)C(NC(=O)C8CSC(=N8)C(=CC)NC(=O)C(NC(=O)C9=CSC3=N9)C(C)O)C(C)(C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C)C
InChIInChI=1S/C72H85N19O18S5/c1-14-26(3)47-63(105)78-30(7)57(99)75-28(5)56(98)76-31(8)58(100)91-72-19-18-40(66-85-43(22-111-66)59(101)77-29(6)55(97)74-27(4)54(73)96)81-52(72)42-21-112-67(83-42)49(34(11)109-69(107)41-20-37(32(9)92)36-16-17-39(79-47)51(95)50(36)80-41)89-60(102)44-24-113-68(86-44)53(71(13,108)35(12)94)90-62(104)45-23-110-65(84-45)38(15-2)82-64(106)48(33(10)93)88-61(103)46-25-114-70(72)87-46/h15-17,20-22,24-26,30-35,39,45,47-49,51-53,79,92-95,108H,4-6,14,18-19,23H2,1-3,7-13H3,(H2,73,96)(H,74,97)(H,75,99)(H,76,98)(H,77,101)(H,78,105)(H,82,106)(H,88,103)(H,89,102)(H,90,104)(H,91,100)/b38-15-/t26-,30-,31-,32-,33+,34+,35+,39+,45+,47-,48-,49-,51-,52+,53+,71+,72+/m0/s1
InChIKeyNSFFHOGKXHRQEW-AIHSUZKVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility164000 mg/L (at 25 °C)
164 mg/mL at 25 °C
Solubility in cold 80% ethanol = 0.2%
Slightly soluble in ethanol, pyridine;  insoluble in ether, acetone
In water, 1.64X10+5 mg/L at 25 °C
204 mg/mL
Solublein water
Slightly soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Thiostrepton Baseline Characteristics


Thiostrepton (TSR, CAS 1393-48-2) is an archetypal bimacrocyclic thiopeptide antibiotic belonging to the thiostrepton family of thiazole-containing natural products [1]. Isolated from Streptomyces azureus and Streptomyces laurentii, thiostrepton functions primarily as an inhibitor of bacterial protein synthesis by binding to the GTPase-associated center (GAC) of the 50S ribosomal subunit, thereby preventing binding of elongation factor G (EF-G) and GTP [2]. The compound exhibits a molecular formula of C72H85N19O18S5, a molecular weight of approximately 1664.89 g/mol, and is practically insoluble in water but soluble in DMSO (up to 50 mg/mL) . Thiostrepton is approved for veterinary use in topical formulations (e.g., Animax Cream) and serves as a valuable pharmacological tool in molecular biology and oncology research due to its inhibition of the oncogenic transcription factor FOXM1 [3].

Ribosome inhibition studies (50S subunit GAC)
FOXM1 transcription factor research tool
DMSO-soluble natural thiopeptide antibiotic

Thiostrepton Substitution Risks


Thiostrepton cannot be generically substituted with other thiopeptide antibiotics—such as nosiheptide, micrococcin, or thiocillin—without risking significant divergence in biological activity and experimental reproducibility. Despite a shared binding site on the ribosomal GTPase-associated center [1], structural differences in the macrocyclic scaffold and side-chain composition critically dictate differential antibacterial spectra, proteasome inhibitory capacity, and cellular selectivity. For example, while nosiheptide shares a similar mode of protein synthesis inhibition, it lacks the proteasome-inhibitory B-ring present in thiostrepton [2]. Furthermore, thiostrepton uniquely induces host-cell autophagy against intracellular pathogens and selectively inhibits FOXM1 transcriptional activity—features that are not conserved across the thiopeptide class [3][4]. Consequently, direct substitution without empirical validation of the specific endpoint of interest can lead to misleading or non-reproducible results.

Proteasome inhibition
B-ring mediated interaction
Lacks B-ring; no inhibition (nosiheptide)
FOXM1 downregulation
Reported transcriptional inhibition
Not conserved in micrococcin / siomycin A
Host autophagy induction
Triggers ER stress / UPR pathway
No comparable response (thiopeptides)

Evidence Differentiating Thiostrepton


MSSA Antibacterial Activity vs. Thiocillin I

Thiostrepton demonstrates significantly higher antibacterial potency against methicillin-susceptible Staphylococcus aureus (MSSA) compared to the structurally related thiopeptide thiocillin I. In a standardized microdilution assay, thiostrepton exhibited an MIC of 0.06 μg/mL against S. aureus strain MB2865, whereas thiocillin I required an 8.3-fold higher concentration (MIC = 0.5 μg/mL) to achieve the same inhibitory effect [1].

MSSA MIC vs. Thiocillin I
Head-to-head
Thiostrepton 0.06 µg/mL
Thiocillin I 0.5 µg/mL
Reported MIC endpoint context
S. aureus MB2865; broth microdilution
Antimicrobial susceptibility Thiopeptide antibiotics Gram-positive pathogens

MRSA Antibacterial Activity vs. Sulfomycin I

In a direct comparison of thiopeptide antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolate MB5393, thiostrepton (MIC = 0.12 μg/mL) exhibited a 4.2-fold higher potency than sulfomycin I (MIC = 0.5 μg/mL) [1]. This differential activity highlights thiostrepton's superior performance against a clinically relevant multidrug-resistant strain, despite the shared ribosomal binding mechanism among thiopeptides.

MRSA MIC vs. Sulfomycin I
Head-to-head
Thiostrepton 0.12 µg/mL
Sulfomycin I 0.5 µg/mL
Reported MRSA MIC endpoint context
S. aureus MB5393 (MRSA); broth microdilution
Methicillin-resistant S. aureus Antibiotic resistance Thiopeptide MIC comparison

FOXM1 Inhibition vs. Siomycin A

Thiostrepton inhibits the oncogenic transcription factor FOXM1 with an IC50 of approximately 4 μM in multiple cancer cell lines, whereas the structurally similar thiazole antibiotic siomycin A does not exhibit comparable FOXM1 inhibitory activity at the same concentrations [1][2]. Quantitative gene expression and viability assays confirm that thiostrepton's FOXM1 suppression drives selective cell cycle arrest and apoptosis in cancer cells—a property not observed with siomycin A.

FOXM1 Inhibition
Class-level inference
IC50 ≈ 4 µM
Reported FOXM1 pathway response context
Siomycin A does not show comparable inhibition
FOXM1 inhibition Cancer cell proliferation Thiazole antibiotics

Selective Cytotoxicity: Melanoma vs. Primary Melanocytes

Thiostrepton exhibits a marked selectivity window: it impairs viability of human A375 metastatic melanoma cells while displaying minimal toxicity toward normal primary human melanocytes [1]. Comparative gene expression array analysis revealed that thiostrepton induces oxidative and proteotoxic stress specifically in melanoma cells, with no detectable stress response in primary melanocytes at identical concentrations [1]. This selectivity is not uniformly observed across other thiopeptide antibiotics and is attributed to thiostrepton's unique ability to covalently interact with Rpt subunits of the 19S proteasome [2].

Cytotoxicity Selectivity
Head-to-head
A375 melanoma: viability reduction
Primary melanocytes: minimal effect
Reported cell-model selectivity endpoint context
1–5 µM range; MTT/XTT and gene expression
Selective cytotoxicity Melanoma Proteotoxic stress

Gametocytocidal Activity: Male Gametocytes

In a comparative evaluation of 20 antimalarial agents, thiostrepton was one of only two compounds (alongside methylene blue) that exhibited significant activity against mature Plasmodium falciparum gametocytes, with an IC50 of 8 μM for exflagellation inhibition in male gametocytes [1][2]. Importantly, female gametocytes were much less sensitive, indicating a sex-specific transmission-blocking effect [2]. This gametocytocidal activity is not a class-wide property of thiopeptide antibiotics; for instance, micrococcin and nosiheptide do not demonstrate comparable effects on sexual-stage parasites.

Gametocytocidal Activity
Class-level inference
IC50 = 8 µM (male gametocytes)
Reported transmission-blocking endpoint context
P. falciparum exflagellation assay
Malaria transmission Gametocytocidal Plasmodium falciparum

ER Stress-Mediated Autophagy: Pathogen Clearance

Thiostrepton (TSR) uniquely activates endoplasmic reticulum (ER) stress-mediated autophagy in infected host macrophages, a mechanism that enhances clearance of intracellular pathogens such as Mycobacterium tuberculosis and Mycobacterium marinum [1][2]. In contrast, other thiopeptide antibiotics like micrococcin and nosiheptide do not induce comparable autophagy responses [1]. This dual mode of action—direct ribosomal inhibition plus host autophagy induction—is specific to thiostrepton within the thiopeptide class and is mediated by the compound's ability to trigger the unfolded protein response (UPR) pathway.

Autophagy Induction
Class-level inference
LC3-II upregulation, p62 degradation
Reported host autophagy response context
Macrophage infection models; micrococcin lacks response
Autophagy induction Intracellular pathogens Host-directed therapy

Thiostrepton Application Scenarios


FOXM1-Targeted Cancer Research

Thiostrepton serves as a critical pharmacological tool for inhibiting FOXM1 transcriptional activity in cancer cell lines (IC50 ≈ 4 μM) [1]. Unlike siomycin A, thiostrepton selectively downregulates FOXM1 expression, leading to G2/M cell cycle arrest and apoptosis [1]. Researchers investigating FOXM1-dependent tumor progression or validating FOXM1 as a therapeutic target should prioritize thiostrepton over other thiopeptides due to its unique FOXM1 inhibitory profile [1][2].

Malaria Transmission-Blocking Research

Thiostrepton is uniquely positioned for malaria transmission-blocking research, as it is one of only two compounds (alongside methylene blue) demonstrating significant activity against mature P. falciparum male gametocytes (IC50 = 8 μM) [3][4]. This sex-specific gametocytocidal effect is not observed with other thiopeptides, making thiostrepton an essential reagent for studying sexual-stage parasite biology and for validating transmission-blocking drug candidates [3].

Host-Directed Autophagy in Infection

Thiostrepton uniquely induces ER stress-mediated autophagy in infected macrophages, enhancing clearance of intracellular pathogens such as Mycobacterium tuberculosis [5][6]. This dual host-pathogen mechanism is not shared by micrococcin or nosiheptide, making thiostrepton the preferred thiopeptide for researchers exploring host-directed antimicrobial therapies [5].

Veterinary Topical Gram-Positive Infection Use

Thiostrepton is FDA-approved for veterinary use in topical ointments (e.g., Animax Cream) for treating bacterial dermatologic disorders and mastitis caused by Gram-positive organisms [7]. Its established safety profile and potency against staphylococcal and streptococcal species support its continued use in veterinary medicine, particularly where penicillin allergy or resistance is a concern [8].

Application
Selection Property
Validation Focus
FOXM1 pathway inhibition studies
FOXM1 transcriptional downregulation
FOXM1-dependent apoptosis endpoints
Malaria gametocyte transmission studies
Male gametocyte exflagellation inhibition
Gametocytocidal endpoint validation
Host-pathogen autophagy research
ER stress-mediated autophagy induction
Autophagy readout and pathogen clearance
Veterinary topical antimicrobial studies
Gram-positive antibacterial spectrum
Topical formulation research endpoints

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44 linked technical documents
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